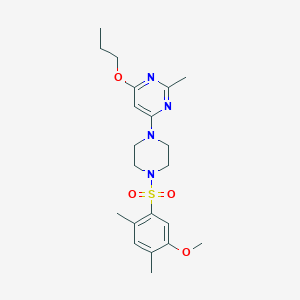

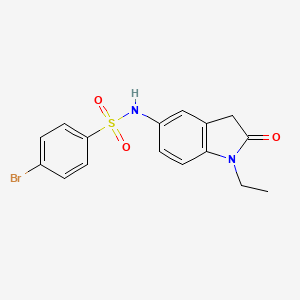

methyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "methyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide" is a derivative of the thiadiazine class, which includes various biologically active molecules. These compounds are known for their potential pharmacological properties, including anti-HIV, antimicrobial, and antioxidant activities, as well as their ability to activate ATP-sensitive potassium channels .

Synthesis Analysis

The synthesis of thiadiazine derivatives often involves multiple steps starting from readily available precursors. For instance, a related compound, methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, was synthesized from saccharin sodium salt in five steps . Similarly, novel thiadiazine derivatives with anti-HIV activity were synthesized and evaluated, indicating the versatility of the thiadiazine scaffold for generating new pharmacologically active compounds .

Molecular Structure Analysis

The molecular structure of thiadiazine derivatives is characterized by a heterocyclic thiazine ring, which can adopt different conformations. For example, N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives exhibit extensive intramolecular hydrogen bonds, with the thiazine rings adopting half-chair conformations . The planarity of the benzothiadiazine ring and the orientation of substituents significantly influence the molecular interactions and stability of these compounds .

Chemical Reactions Analysis

Thiadiazine derivatives undergo various chemical reactions, including nucleophilic substitution and demethylation, which allow for the introduction of functional groups on the aromatic ring. These transformations make thiadiazine derivatives useful building blocks for organic and medicinal chemistry applications . Additionally, ring contraction reactions have been reported to access different thiadiazine derivatives, highlighting the chemical versatility of the thiadiazine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazine derivatives are influenced by their molecular structure. For instance, the presence of chlorine and other substituents on the aromatic ring can affect the compound's reactivity and interaction with biological targets. The sulfonyl group, a common feature in these molecules, contributes to their potential biological activities, such as the activation of ATP-sensitive potassium channels in pancreatic beta-cells, which is crucial for their pharmacological evaluation .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A series of novel 1,2,4-thiadiazine 1,1-dioxides, structurally related to the compound , were synthesized through the condensation of specific sulfonamides and heterocyclic carbimidates. These compounds were then evaluated for their tuberculostatic and anticancer activities, showing the potential to inhibit the growth of certain cancer cell lines, indicating their utility in cancer research and treatment development (Gobis et al., 2013).

Chemical and Physical Properties of Thiadiazines

The chemical and physical properties, along with the applications of various thiadiazines, including 1,2,6-thiadiazines, have been extensively reviewed. Such compounds have been synthesized using different methods, with their structures confirmed via X-ray crystallography, illustrating non-aromatic, nonplanar ring structures. This broad overview suggests the versatility of thiadiazines in various chemical and biological applications, highlighting their importance in medicinal chemistry and drug design (Busby, 1990).

Metabolism and Mechanism of Action Studies

Research into the metabolism of substances with diuretic action, including thiadiazine derivatives, has provided insight into their biochemical behavior in living organisms. Such studies are crucial for understanding the potential therapeutic effects and safety profiles of thiadiazine-based drugs, though specific to compounds differing slightly from the one (Logemann & Giraldi, 1962).

Novel Syntheses and Biological Activities

The synthesis of novel biologically active thiadiazine derivatives has been reported, including methods starting from saccharin sodium salt. These compounds exhibit significant antibacterial and antioxidant activities, suggesting their potential application in developing new antimicrobial and protective agents (Zia-ur-Rehman et al., 2009).

Activation of Potassium Channels

Thiadiazine derivatives have been explored for their ability to activate ATP-sensitive potassium channels, a property of interest in the treatment of conditions like hypertension and diabetes. Such studies underline the therapeutic potential of thiadiazine derivatives in modulating cellular ion channels to achieve desired physiological responses (Schou et al., 2005).

Zukünftige Richtungen

Thiadiazine derivatives, including “methyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide”, have shown promise in various therapeutic activities . Future research could focus on exploring these activities further and developing new derivatives with enhanced pharmacological profiles.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as nitrogen-containing heterocyclic moieties, have been shown to exhibit a broad range of biological activities . They have been found to inhibit various proteins like protein kinases, topoisomerases, and others .

Mode of Action

Based on its structural similarity to other nitrogen-containing heterocyclic compounds, it may interact with its targets through multiple mechanisms .

Biochemical Pathways

Similar compounds have been shown to affect multiple pathways, including those involving protein kinases and topoisomerases .

Result of Action

Similar compounds have been shown to exhibit anticancer activities .

Eigenschaften

IUPAC Name |

methyl 2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O4S/c1-9-12(13(17)20-2)8-16(21(18,19)15-9)7-10-4-3-5-11(14)6-10/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMXVQWBDOQFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)N(C=C1C(=O)OC)CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2502864.png)

![5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2502865.png)

![1-Cyclopropyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2502866.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)

![4-(2,4-Dichlorophenyl)-2-(4-methoxyphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2502879.png)

![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2502882.png)

![6-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2502885.png)